Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-12-6-10-11-8(12)5-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPWHNUODSDIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NN=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of commercially available and inexpensive reagents further enhances the feasibility of this method for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazolopyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of triazolo[4,3-a]pyridine compounds. For instance, a study synthesized a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives that exhibited strong inhibitory activities against c-Met and VEGFR-2 kinases. Among these, compound 17l demonstrated significant antiproliferative effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM respectively . The mechanism involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase.
Pesticidal Properties
Triazole derivatives have been investigated for their potential use as agrochemicals. Some studies indicate that triazolo[4,3-a]pyridine compounds may exhibit fungicidal activity against various plant pathogens. The specific mechanisms by which these compounds exert their effects on fungal cells include the inhibition of ergosterol biosynthesis, which is vital for fungal cell membrane integrity.
Synthesis of Novel Materials
The unique chemical structure of Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate allows for its incorporation into polymeric materials or as a ligand in metal-organic frameworks (MOFs). These materials can be tailored for specific applications such as catalysis or gas storage due to the compound's ability to coordinate with metal ions.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of certain kinases, such as JAK1 and JAK2, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Variations
The table below summarizes critical structural differences between Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate and its analogs:
| Compound Name | Annulation Position | Substituents | Molecular Weight (g/mol) | Hydrogenation State |
|---|---|---|---|---|
| This compound (CAS 1416241-62-7) | [4,3-a] | Ethyl ester at 7-position | 191.18 | Fully aromatic |
| Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | [1,5-a] | 6-methyl, 8-(2,4-dichlorophenyl), ethyl ester at 7-position | 354.21 | Fully aromatic |
| Methyl 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (CAS 1610060-60-0) | [4,3-a] | 3-bromo, methyl ester at 7-position | 260.09 | Partially hydrogenated |
| Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1871041-43-8) | [1,5-a] (pyrimidine core) | 5,7-dimethyl, ethyl ester at 6-position | 249.47 | Fully aromatic |
| Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-β]pyridine-3-carboxylate | [1,5-β] | 2-benzylsulfanyl, 7-(2-chlorophenyl), 5-methyl, ethyl ester at 3-position | 455.94 | Partially hydrogenated |
Key Observations :
- Annulation Position : The [4,3-a] fusion in the target compound vs. [1,5-a] or [1,5-β] in analogs alters ring geometry and electronic properties, influencing reactivity and binding interactions .
- Substituents : Halogenated aryl groups (e.g., 2,4-dichlorophenyl) enhance lipophilicity and bioactivity, as seen in antifungal derivatives . Bromine or sulfanyl groups may improve metabolic stability .
- Hydrogenation : Partial saturation (e.g., 4,7-dihydro derivatives) increases conformational flexibility and solubility .
Insights :
Physical and Crystallographic Properties
- Crystal Packing : Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate forms zigzag chains via weak C–H⋯O interactions, with dihedral angles of 55.6° (carboxylate) and 72.6° (aryl group) relative to the triazolo-pyridine plane .
- Solubility : Hydrogenated derivatives (e.g., CAS 1610060-60-0) exhibit improved solubility in polar solvents due to reduced aromaticity .
Biological Activity
Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds known as triazolopyridines. Its molecular formula is C10H10N4O2, and it features a triazole ring fused with a pyridine moiety. The presence of the carboxylate group is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyridine derivatives. For instance, SAR studies have shown that modifications on the triazolo and pyridine rings can enhance the inhibitory activity against various cancer cell lines. This compound demonstrated promising results in inhibiting Polo-like kinase 1 (Plk1), an important target in cancer therapy. The IC50 value for this compound was reported at approximately 110 nM, indicating its potency against Plk1 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial effects. A study indicated that derivatives of this compound showed selective activity against Chlamydia species and other pathogens. The compound's mechanism appears to involve interference with bacterial cell functions without significant toxicity to host cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Key findings from SAR studies include:
- Substituents on the Triazole Ring : Variations in substituents on the triazole ring affect binding affinity to target proteins.
- Pyridine Modifications : Alterations in the pyridine moiety can enhance selectivity and potency against specific biological targets.
Table 1 summarizes the IC50 values of various derivatives and their corresponding activities:
| Compound | Target | IC50 (nM) | Activity Type |
|---|---|---|---|
| This compound | Plk1 | 110 | Anticancer |
| 6-Methyl derivative | Chlamydia | 64 | Antimicrobial |
| Phenyl-substituted variant | N. meningitidis | 16 | Antimicrobial |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Pyridine Fusion : Cyclization reactions that incorporate pyridine derivatives into the triazole framework.
- Carboxylation : Introduction of the carboxylic acid moiety through esterification reactions.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : Cell line assays demonstrated significant inhibition of cell proliferation in cancer models when treated with this compound.
- In Vivo Models : Animal studies are ongoing to assess the pharmacokinetics and therapeutic windows for this compound in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
